3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone

CAS No.: 898769-02-3

Cat. No.: VC2302248

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898769-02-3 |

|---|---|

| Molecular Formula | C18H20O2 |

| Molecular Weight | 268.3 g/mol |

| IUPAC Name | 3-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one |

| Standard InChI | InChI=1S/C18H20O2/c1-13-7-6-8-15(14(13)2)11-12-17(19)16-9-4-5-10-18(16)20-3/h4-10H,11-12H2,1-3H3 |

| Standard InChI Key | CPJYIWQOCCNNMI-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2OC)C |

| Canonical SMILES | CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2OC)C |

Introduction

Chemical Identity and Structure

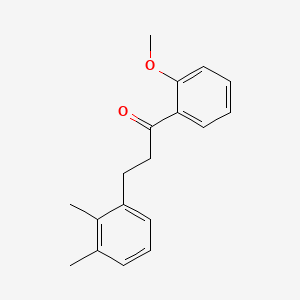

3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone is an aromatic ketone with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . It is identified by the CAS registry number 898769-02-3 . The IUPAC name for this compound is 3-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one .

The compound features several key structural components:

-

A propiophenone backbone (phenyl ketone with a three-carbon chain)

-

A 2,3-dimethylphenyl group at the terminal carbon of the propyl chain

-

A methoxy group at the ortho position (2') of the phenyl ring attached to the carbonyl

This specific arrangement of functional groups contributes to the compound's unique chemical behavior and reactivity profile.

Physical Properties

The physical properties of 3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone have been determined through both experimental measurements and computational predictions. These properties are essential for understanding its behavior in various chemical environments and applications.

The compound's relatively high boiling point is indicative of significant intermolecular forces, likely resulting from the presence of the aromatic rings and the polar carbonyl and methoxy groups .

Chemical Reactivity

The reactivity of 3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone is governed by its functional groups, particularly the ketone and methoxy moieties, as well as the aromatic systems.

Oxidation Reactions

The methoxy group can undergo oxidative demethylation to yield the corresponding hydroxyphenyl derivative. The predicted boiling point of 421.6±33.0 °C suggests high thermal stability, but oxidation may still occur under appropriate conditions .

Reduction Reactions

The carbonyl group can be reduced using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol: 3-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-ol.

Substitution Reactions

Comparative Analysis with Structural Isomers

3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone is one of several positional isomers that differ in the location of the methoxy group on the phenyl ring or the pattern of methyl substitution on the dimethylphenyl moiety.

Comparison with 3'-Methoxy Isomer

3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone (CAS: 898769-05-6) features the methoxy group at the meta position (3') of the phenyl ring rather than the ortho position . While sharing the same molecular formula and similar physical properties, the altered position of the methoxy group likely results in different electron distribution and reactivity patterns.

Comparison with 4'-Methoxy Isomer

3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone (CAS: 898769-08-9) has the methoxy group at the para position (4') of the phenyl ring. This positional change can significantly affect the compound's electronic properties, potentially altering its reactivity and biological activity.

Variations in Dimethylphenyl Substitution

Related compounds with different dimethylphenyl substitution patterns include:

-

3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone

-

3-(2,4-Dimethylphenyl)-4'-methoxypropiophenone

-

3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone (CAS: 898754-37-5)

| Supplier | Product Number | Purity | Packaging | Price (USD) | Updated |

|---|---|---|---|---|---|

| Matrix Scientific | 110410 | 97% | 1g | $437 | 2021/12/16 |

| Rieke Metals | 6127-2600-05 | 97% | 1g | $467 | 2021/12/16 |

| Matrix Scientific | 110410 | 97% | 2g | $726 | 2021/12/16 |

| Rieke Metals | 6127-2600-05 | 97% | 2g | $875 | 2021/12/16 |

| American Custom Chemicals Corporation | CHM0071550 | 95.00% | 1G | $1006.58 | 2021/12/16 |

The relatively high pricing suggests that this compound is primarily used for research purposes rather than industrial applications .

Analytical Characterization

The identification and characterization of 3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone can be accomplished through various analytical techniques:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide confirmation of the compound's structure, with characteristic signals for the methoxy group, dimethyl groups, and aromatic protons.

-

Infrared (IR) Spectroscopy: Would show characteristic bands for the carbonyl group (typically around 1680-1700 cm⁻¹) and the C-O stretching of the methoxy group.

-

Mass Spectrometry: Would confirm the molecular weight of 268.35 g/mol and provide fragmentation patterns characteristic of the compound's structure.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with appropriate detection methods would be useful for purity determination and quantitative analysis.

Future Research Directions

Several avenues for future research involving 3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone can be identified:

Structure-Activity Relationship Studies

Investigation of how modifications to this compound's structure affect its chemical reactivity and potential biological activities could yield valuable insights for drug design and material development.

Synthetic Methodology Development

Development of more efficient and environmentally friendly synthetic routes could enhance the accessibility of this compound and its derivatives for research and practical applications.

Biological Activity Screening

Comprehensive evaluation of the compound's potential biological activities, including antimicrobial, anti-inflammatory, and other pharmaceutical properties, represents an important area for future exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume